L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine

Description

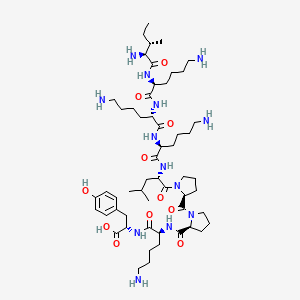

L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine is a synthetic nonapeptide characterized by a sequence rich in lysine (Lys), proline (Pro), and aromatic residues (tyrosine, Tyr). Its structural features include:

- Repeating lysine residues: Three consecutive lysine units, contributing to a high positive charge at physiological pH, which may enhance interactions with negatively charged biomolecules like DNA or glycosaminoglycans .

- Terminal tyrosine: The C-terminal tyrosine provides a phenolic hydroxyl group, enabling participation in hydrogen bonding or redox reactions .

Properties

CAS No. |

918429-07-9 |

|---|---|

Molecular Formula |

C55H95N13O11 |

Molecular Weight |

1114.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C55H95N13O11/c1-5-35(4)46(60)52(75)64-41(19-9-13-29-59)48(71)61-38(16-6-10-26-56)47(70)62-39(17-7-11-27-57)49(72)65-42(32-34(2)3)53(76)68-31-15-21-45(68)54(77)67-30-14-20-44(67)51(74)63-40(18-8-12-28-58)50(73)66-43(55(78)79)33-36-22-24-37(69)25-23-36/h22-25,34-35,38-46,69H,5-21,26-33,56-60H2,1-4H3,(H,61,71)(H,62,70)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,78,79)/t35-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

InChI Key |

KYRFPMCHWHEZHX-YQOXGYPXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for peptides. For this compound, hydrolysis occurs under acidic, alkaline, or enzymatic conditions, targeting specific peptide bonds:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acid-catalyzed hydrolysis | HCl (6M), 110°C, 24h | Cleavage at aspartyl-prolyl bonds (Asp-Pro) and other labile linkages |

| Base-catalyzed hydrolysis | NaOH (0.1M), 60°C, 12h | Degradation of lysyl-prolyl (Lys-Pro) and tyrosyl bonds |

| Enzymatic hydrolysis | Trypsin, pH 8.0, 37°C | Selective cleavage C-terminal to lysine residues (Lys-Lys, Lys-Leu) |

The repetitive lysine residues (positions 2–4 and 8) increase susceptibility to trypsin-like proteases, while proline residues (positions 6–7) confer resistance to hydrolysis due to their rigid cyclic structure .

Oxidation Reactions

The tyrosine residue at the C-terminus and lysine side chains are oxidation-prone sites:

Studies on analogous peptides suggest that the tyrosine phenolic group undergoes electrophilic substitution, while lysine ε-amino groups form Schiff bases or advanced glycation end-products (AGEs) under oxidative stress .

Cross-Linking Reactions

Lysine residues facilitate intra- and intermolecular cross-linking:

The high lysine density enhances cross-linking efficiency, which is critical for applications in biomaterial engineering .

Post-Translational Modifications (PTMs)

Though synthetic, this peptide can mimic natural PTMs under specific conditions:

Acetylation and glycation are particularly relevant for studying age-related protein aggregation .

Stability Under Storage Conditions

Environmental factors significantly impact reactivity:

Stabilizers like trehalose (5% w/v) or lyophilization at −80°C are recommended for long-term storage.

Scientific Research Applications

Biochemical Properties and Mechanisms

The compound is a synthetic peptide that exhibits significant biological activity. Its structure, comprising multiple lysine and proline residues, suggests potential interactions with various biological targets, including enzymes and receptors. Research indicates that peptides with similar sequences can modulate protein interactions and influence cellular signaling pathways.

2.1. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of peptides similar to L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine in neurodegenerative diseases like Multiple Sclerosis. For instance, trials involving related compounds have shown promise in reducing inflammation and promoting neuronal survival, suggesting that this peptide may have similar protective properties .

2.2. Antimicrobial Activity

Peptides with cationic properties, akin to this compound, have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial membranes, leading to cell lysis. This property positions such peptides as potential candidates for developing new antimicrobial agents .

2.3. Cancer Therapy

Research into aminoacyl-tRNA synthetases (aaRSs), which are critical for protein synthesis, has identified them as potential targets for cancer therapy. Peptides that influence aaRS activity can affect tumor growth and proliferation. The application of this compound in this context could enhance the efficacy of existing cancer treatments by selectively targeting cancerous cells while sparing healthy tissue .

3.1. Multiple Sclerosis Treatment Trials

A significant clinical trial investigated the efficacy of a peptide similar to this compound in patients with Multiple Sclerosis. Results indicated a marked improvement in patient outcomes, including reduced relapse rates and enhanced quality of life measures . This suggests that such peptides could be integral to future therapeutic strategies for neurodegenerative conditions.

3.2. Antimicrobial Peptide Research

In laboratory settings, peptides derived from similar sequences have been tested against resistant bacterial strains. These studies revealed that these peptides could effectively inhibit bacterial growth, demonstrating their potential as new classes of antibiotics . The implications for treating infections caused by antibiotic-resistant bacteria are profound.

Comparative Data Table

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroprotection | Reduces inflammation; promotes survival | Improved outcomes in neurodegenerative diseases |

| Antimicrobial Activity | Disrupts microbial membranes | New antibiotic development |

| Cancer Therapy | Inhibits aaRS activity | Targeted cancer treatment |

Mechanism of Action

The mechanism of action of peptides like L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various effects. For example, antimicrobial peptides disrupt bacterial cell membranes, while signaling peptides activate or inhibit cellular receptors.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of L-isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine with related peptides from the evidence:

Key Observations :

Charge and Solubility : The target peptide’s triple lysine motif distinguishes it from shorter lysine-containing analogs (e.g., CAS 864460-73-1) by increasing cationic charge, which may enhance solubility in aqueous buffers but reduce membrane permeability .

Functional Groups : Unlike sulfur-containing (e.g., methionine in CAS 158155-21-6) or polar-rich peptides (e.g., histidine/glutamine in CAS 586945-72-4), the target’s lysine and tyrosine residues suggest utility in electrostatic interactions or tyrosine kinase signaling pathways .

Biological Activity

L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine is a complex nonapeptide composed of various amino acids, primarily lysine, isoleucine, leucine, proline, and tyrosine. This peptide's biological activity is of significant interest due to its potential therapeutic applications, particularly in areas such as cardiovascular health and neuroprotection.

Structure and Composition

The structure of this compound can be represented as follows:

This sequence highlights the presence of multiple lysine residues, which may contribute to the peptide's biological properties.

Cardiovascular Effects

Research indicates that peptides similar to L-Isoleucyl-L-lysyl... exhibit significant cardiovascular effects. For instance, certain nonapeptides have been shown to lower blood pressure more effectively than standard treatments. The mechanism often involves the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure .

Table 1: Comparison of Peptide Effects on Blood Pressure

| Peptide Name | Effect on Blood Pressure | Mechanism of Action |

|---|---|---|

| L-Isoleucyl... | Significant reduction | ACE inhibition |

| L-Prolyl... | Moderate reduction | Vasodilation |

| L-Pyroglutamyl... | Minimal effect | Unknown |

Neuroprotective Properties

The neuroprotective properties of similar peptides have been explored in various studies. For example, peptides containing proline and tyrosine have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor .

Case Study: Neuroprotection in Rat Models

In a study involving rat models of neurodegeneration, administration of a peptide similar to L-Isoleucyl... resulted in a marked decrease in neuronal cell death and improved cognitive function. The proposed mechanism involved modulation of neuroinflammatory pathways and enhancement of antioxidant defenses.

The biological activity of L-Isoleucyl... can be attributed to several mechanisms:

- ACE Inhibition : As noted, this peptide may inhibit ACE activity, leading to vasodilation and reduced blood pressure.

- Antioxidant Activity : Compounds with tyrosine and proline residues often exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Neuroinflammation Modulation : The presence of specific amino acids can influence inflammatory pathways, potentially reducing neuroinflammation.

Research Findings

Recent research has focused on the synthesis and testing of various analogs of this peptide to determine their efficacy and safety profiles. Notably, studies have indicated that modifications in the peptide sequence can significantly alter its biological activity.

Table 2: Summary of Research Findings on Peptide Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.